molecular formula C17H17N3O2 B5622253 1-[3-(2-Oxopyrrolidin-1-yl)phenyl]-3-phenylurea

1-[3-(2-Oxopyrrolidin-1-yl)phenyl]-3-phenylurea

Cat. No.: B5622253
M. Wt: 295.34 g/mol
InChI Key: GIBLZFIAXKWQAP-UHFFFAOYSA-N
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Description

1-[3-(2-Oxopyrrolidin-1-yl)phenyl]-3-phenylurea is a chemical compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyrrolidinone ring attached to a phenyl group, which is further connected to a phenylurea moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[3-(2-Oxopyrrolidin-1-yl)phenyl]-3-phenylurea typically involves multi-step processes. One common synthetic route involves the reaction of 3-amino-4-(3-(2-oxopyrrolidin-1-yl)propylamino)benzoate with sodium metabisulfite adduct of benzaldehyde in dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then diluted with ethyl acetate and washed with water to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-[3-(2-Oxopyrrolidin-1-yl)phenyl]-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylurea moiety can be replaced with other functional groups.

Common reagents and conditions used in these reactions include organic solvents like DMF, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(2-Oxopyrrolidin-1-yl)phenyl]-3-phenylurea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Oxopyrrolidin-1-yl)phenyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-[3-(2-Oxopyrrolidin-1-yl)phenyl]-3-phenylurea can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the pyrrolidinone ring and phenylurea moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16-10-5-11-20(16)15-9-4-8-14(12-15)19-17(22)18-13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBLZFIAXKWQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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